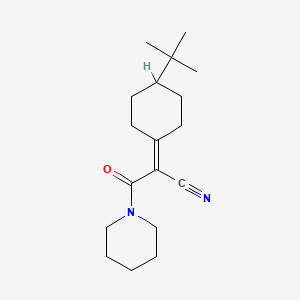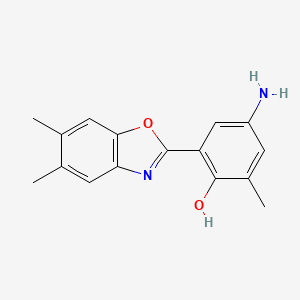
2-(4-tert-butylcyclohexylidene)-3-oxo-3-(1-piperidinyl)propanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-tert-butylcyclohexylidene)-3-oxo-3-(1-piperidinyl)propanenitrile, also known as TBOA, is a potent and selective inhibitor of excitatory amino acid transporters (EAATs). EAATs are responsible for the reuptake of glutamate, the primary excitatory neurotransmitter in the brain, and are essential for maintaining proper neurotransmission and preventing excitotoxicity. TBOA has been widely used in scientific research to study the role of EAATs in various physiological and pathological processes.
Mecanismo De Acción
2-(4-tert-butylcyclohexylidene)-3-oxo-3-(1-piperidinyl)propanenitrile acts as a non-competitive inhibitor of EAATs, meaning that it binds to a site on the transporter protein that is distinct from the glutamate binding site. This results in a decrease in the reuptake of glutamate, leading to an increase in extracellular glutamate levels. This can have both beneficial and detrimental effects, depending on the context.
Biochemical and Physiological Effects:
2-(4-tert-butylcyclohexylidene)-3-oxo-3-(1-piperidinyl)propanenitrile has been shown to have a number of biochemical and physiological effects, including:
1. Increased extracellular glutamate levels in the brain.
2. Enhanced synaptic transmission and plasticity.
3. Increased susceptibility to excitotoxicity.
4. Neuroprotection in certain contexts.
5. Alterations in behavior and cognition.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-tert-butylcyclohexylidene)-3-oxo-3-(1-piperidinyl)propanenitrile has several advantages and limitations for use in lab experiments. Advantages include:
1. High potency and selectivity for EAATs.
2. Availability of a variety of analogs for structure-activity relationship studies.
3. Ability to modulate glutamate levels in a controlled manner.
Limitations include:
1. Potential for off-target effects.
2. Limited solubility in aqueous solutions.
3. Potential for toxicity at high concentrations.
Direcciones Futuras
There are several future directions for research involving 2-(4-tert-butylcyclohexylidene)-3-oxo-3-(1-piperidinyl)propanenitrile, including:
1. Development of more selective and potent EAAT inhibitors.
2. Investigation of the role of EAATs in other neurological disorders, such as Alzheimer's disease and Parkinson's disease.
3. Exploration of the therapeutic potential of EAAT inhibitors in these disorders.
4. Investigation of the relationship between EAATs and other neurotransmitter systems.
5. Development of new methods for studying the function of EAATs in vivo.
Métodos De Síntesis
2-(4-tert-butylcyclohexylidene)-3-oxo-3-(1-piperidinyl)propanenitrile can be synthesized through a multi-step process starting from commercially available starting materials. The first step involves the reaction of tert-butylcyclohexanone with piperidine to form the corresponding enamine. This is followed by a reaction with ethyl cyanoacetate to yield the cyanoenamine. The final step involves the cyclization of the cyanoenamine to form 2-(4-tert-butylcyclohexylidene)-3-oxo-3-(1-piperidinyl)propanenitrile.
Aplicaciones Científicas De Investigación
2-(4-tert-butylcyclohexylidene)-3-oxo-3-(1-piperidinyl)propanenitrile has been used in a variety of scientific research applications, including:
1. Studying the role of EAATs in neurotransmission and synaptic plasticity.
2. Investigating the pathophysiology of neurological disorders such as epilepsy, stroke, and traumatic brain injury.
3. Developing new therapeutic strategies for these disorders by targeting EAATs.
4. Characterizing the pharmacology of other compounds that interact with EAATs.
Propiedades
IUPAC Name |
2-(4-tert-butylcyclohexylidene)-3-oxo-3-piperidin-1-ylpropanenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O/c1-18(2,3)15-9-7-14(8-10-15)16(13-19)17(21)20-11-5-4-6-12-20/h15H,4-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAKGCRYVKCMFKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC(=C(C#N)C(=O)N2CCCCC2)CC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Tert-butylcyclohexylidene)-3-oxo-3-(piperidin-1-yl)propanenitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[3-(2-methyl-1H-imidazol-1-yl)propyl]benzamide](/img/structure/B6045404.png)
![1-{1-[3-(1H-imidazol-2-yl)benzoyl]-3-piperidinyl}-4-(2-methylphenyl)piperazine](/img/structure/B6045412.png)
![1-[1-(4-chloro-3-fluorobenzyl)-3-piperidinyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B6045413.png)

![4-{[1-(2,4-dimethylphenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]methylene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B6045425.png)
![4-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)-2-(3-fluorobenzyl)morpholine](/img/structure/B6045433.png)
![methyl 2-{[2-(2-hydroxyphenyl)-6-methyl-4-pyrimidinyl]amino}benzoate](/img/structure/B6045452.png)
![methyl [2-(4-benzyl-1-piperazinyl)-6-oxo-1,6-dihydro-4-pyrimidinyl]acetate](/img/structure/B6045458.png)


![2-butyl-5-[(4-methyl-3-phenyl-1-piperazinyl)carbonyl]-1,3-benzoxazole](/img/structure/B6045491.png)
![3-[(1-ethyl-1H-imidazol-5-yl)methyl]-5-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6045497.png)
![2-{[4-bromo-3-(4-morpholinylsulfonyl)benzoyl]amino}benzoic acid](/img/structure/B6045505.png)
![4-(4-biphenylylmethyl)-3-[2-(2-isoxazolidinyl)-2-oxoethyl]-2-piperazinone](/img/structure/B6045512.png)